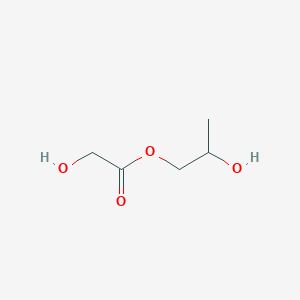

2-Hydroxypropyl hydroxyacetate

Description

Contextualization within the Chemistry of Esters and Hydroxy Compounds

The chemical behavior of 2-Hydroxypropyl hydroxyacetate is governed by its functional groups. It is an α-hydroxy ester, a class of compounds known for their utility as intermediates in organic synthesis. researchgate.net The ester group is a key feature, formed by the condensation of a carboxylic acid and an alcohol. This linkage can be cleaved by hydrolysis, a reaction that can be catalyzed by acids or bases, which would yield the starting materials: glycolic acid and propylene (B89431) glycol.

The molecule also contains two hydroxyl (-OH) groups, one primary and one secondary, originating from the propylene glycol moiety. nih.govecsa-chemicals.ch Alcohols are versatile functional groups in organic chemistry. They can be oxidized, converted into leaving groups for substitution reactions, or undergo further esterification. The presence of both a primary and a secondary alcohol offers potential for regioselective reactions, allowing chemists to target one group over the other based on their differing reactivity. The α-hydroxy group (from the glycolic acid part) adds another layer of functionality, enabling specific synthetic transformations. organic-chemistry.org The synthesis of α-hydroxy esters can be achieved through various methods, including the visible-light-induced O-H insertion reaction of diazo compounds, highlighting modern approaches to creating these valuable structures. organic-chemistry.org

Review of Related Hydroxypropyl and Hydroxyacetate Derivatives in Academic Literature

While literature on this compound is scarce, numerous related derivatives are well-documented and widely used, providing a framework for understanding its potential.

Hydroxypropyl Derivatives: A prominent example is Hydroxypropyl Cellulose (B213188) (HPC), a cellulose ether where some hydroxyl groups have been replaced with hydroxypropyl groups. frontiersin.org This modification significantly increases its solubility in organic solvents, making it useful in coatings and as a thickener. frontiersin.orgnih.gov HPC can be further modified by esterification with various carboxylic acids to create materials with tailored properties for applications like functional polymer gels. nih.gov Another related class includes copolymers of N-(2-hydroxypropyl)methacrylamide (HPMA), which have been explored for creating non-fouling polymer brushes and for use in targeted drug delivery systems. researchgate.netrsc.org

Hydroxyacetate (Glycolate) Derivatives: Glycolic acid (hydroxyacetic acid) is the smallest α-hydroxy acid and its esters, known as glycolates, are significant in both research and industry. nih.gov Ethyl glycolate (B3277807), for instance, has been used in the biocatalyzed synthesis of high molecular weight polymers. beilstein-journals.org tert-Butyl 2-hydroxyacetate is another derivative valued as a solvent and a building block in the synthesis of complex molecules and pharmaceuticals. chemimpex.com The study of various hydroxyacetate derivatives, such as those used in the synthesis of the Taxol side chain, demonstrates their importance as key intermediates in producing complex, biologically active molecules. acs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

61892-60-2 |

|---|---|

Molecular Formula |

C5H10O4 |

Molecular Weight |

134.13 g/mol |

IUPAC Name |

2-hydroxypropyl 2-hydroxyacetate |

InChI |

InChI=1S/C5H10O4/c1-4(7)3-9-5(8)2-6/h4,6-7H,2-3H2,1H3 |

InChI Key |

JPQMRGYSHLERGM-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC(=O)CO)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Hydroxypropyl Hydroxyacetate

Esterification Reactions and Catalytic Systems

The foundational method for synthesizing 2-Hydroxypropyl hydroxyacetate is the Fischer esterification of glycolic acid with propylene (B89431) glycol. This equilibrium-driven reaction requires a catalyst to achieve practical reaction rates. The choice of catalyst is critical and can be broadly categorized into homogeneous and heterogeneous systems.

Homogeneous catalysts, such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid, are effective but pose challenges in separation from the product mixture and can cause corrosion issues. Heterogeneous catalysts are generally preferred as they are more environmentally friendly and easier to handle. Solid acid catalysts, including cation-exchange resins like Amberlyst and Nafion, have demonstrated high efficacy in the esterification of glycolic acid with other alcohols. These polymer-based catalysts offer high surface area and tunable acidity. Additionally, inorganic solid acids such as titania-supported tungsten oxide (TiO₂-Wox) have shown excellent performance, in some cases surpassing traditional ion-exchange resins, particularly in reactive distillation setups.

The reaction involves the protonation of the carbonyl oxygen of glycolic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by one of the hydroxyl groups of propylene glycol. The subsequent elimination of a water molecule yields the desired ester. A key challenge in this synthesis is controlling the selectivity, as propylene glycol has both a primary and a secondary hydroxyl group, potentially leading to the formation of a primary ester isomer (1-hydroxyprop-2-yl hydroxyacetate) in addition to the target secondary ester. Furthermore, di-esterification can occur where both hydroxyl groups react.

Optimization of Reaction Conditions and Solvent Effects

Optimizing reaction conditions is paramount to maximize the yield and selectivity of this compound. Key parameters include temperature, reactant molar ratio, and catalyst loading.

Temperature: Studies on the esterification of glycolic acid with other alcohols show that increasing the reaction temperature generally increases the reaction rate. For instance, in the esterification of glycolic acid with butanol, reactions are typically conducted in the range of 50°C to 70°C. A similar temperature range would be applicable for the reaction with propylene glycol, balancing the need for a sufficient reaction rate against potential side reactions or degradation at higher temperatures.

Reactant Molar Ratio: As esterification is a reversible reaction, employing an excess of one reactant can shift the equilibrium towards the product side. Using propylene glycol in excess is a common strategy. This not only drives the reaction forward but also allows propylene glycol to serve as the reaction solvent, eliminating the need for an additional solvent. Molar ratios of alcohol to acid ranging from 1:1 to 10:1 have been explored in related systems to optimize conversion.

Catalyst Loading: The concentration of the catalyst influences the reaction rate. For heterogeneous catalysts, loading is typically between 0.3% and 1.5% by weight relative to the reactants. The optimal loading depends on the specific activity of the catalyst.

Solvent Effects: The choice of solvent can significantly impact the reaction. While using excess propylene glycol as a solvent is an option, inert solvents can also be employed. A key function of the solvent in esterification is to facilitate the removal of water, which is a byproduct of the reaction. This is often achieved through azeotropic distillation using solvents like toluene (B28343) or cyclohexane. Removing water is crucial for driving the reaction to completion. The solubility of glycolic acid powder in propylene glycol can be achieved by heating, which supports the feasibility of a solvent-free system.

| Parameter | Studied Range (Analogous Systems) | Expected Effect on this compound Synthesis |

| Temperature | 50°C - 70°C | Increased temperature enhances reaction rate. |

| Molar Ratio (Propylene Glycol:Glycolic Acid) | 1:1 to 10:1 | Excess propylene glycol shifts equilibrium, increasing yield. |

| Catalyst Loading (Heterogeneous) | 0.3 - 1.5 wt% | Higher loading increases rate up to a saturation point. |

| Solvent | Solvent-free or azeotropic solvent | Excess propylene glycol can act as solvent; azeotropic solvents aid water removal. |

Application of Green Chemistry Principles in Synthesis

Adhering to the principles of green chemistry is increasingly important in chemical synthesis to minimize environmental impact. Several strategies can be applied to the synthesis of this compound to make the process more sustainable.

One of the primary green approaches is the use of heterogeneous catalysts. Solid acid catalysts like ion-exchange resins or supported metal oxides are preferable to homogeneous mineral acids because they are easily separated from the reaction mixture by simple filtration, can be regenerated and reused for multiple cycles, and are generally less corrosive.

Conducting the reaction under solvent-free conditions is another key green principle. As mentioned, using an excess of the propylene glycol reactant as the solvent eliminates the waste and hazards associated with traditional organic solvents. This approach improves the atom economy of the process.

Reactive distillation is an advanced process intensification technique that aligns well with green chemistry. By combining reaction and separation in a single unit, it allows for the continuous removal of the water byproduct from the reaction zone. This effectively shifts the reaction equilibrium, leading to higher conversion rates and yields. This method can reduce energy consumption and capital costs compared to conventional batch processes followed by separate distillation steps.

Kinetic and Thermodynamic Analysis of Synthetic Pathways

A thorough understanding of the reaction kinetics and thermodynamics is essential for designing an efficient industrial process for this compound synthesis.

Kinetic Analysis: The kinetics of glycolic acid esterification have been successfully modeled using various approaches. For reactions employing heterogeneous catalysts, both pseudo-homogeneous models and adsorption-based models like the Langmuir-Hinshelwood (L-H) model have been applied. The L-H model, which considers the adsorption of reactants onto the catalyst surface, can provide deeper insights into the reaction mechanism. A kinetic study for this specific reaction would involve determining the reaction order with respect to each reactant, calculating the rate constants at different temperatures, and determining the activation energy from an Arrhenius plot. This data is crucial for reactor design and process optimization.

Thermodynamic Analysis: The esterification of glycolic acid is a reversible reaction, and understanding its thermodynamic equilibrium is vital. The thermodynamic equilibrium constant (KEq) quantifies the extent of reaction at equilibrium. For the esterification of glycolic acid with butanol, KEq has been determined experimentally at various temperatures. Generally, esterification reactions are considered to be slightly endothermic or athermic. A thermodynamic analysis for the synthesis of this compound would involve measuring the equilibrium concentrations of reactants and products under various conditions to determine KEq and the standard enthalpy of reaction (ΔH°rxn).

| Thermodynamic/Kinetic Parameter | Relevance to Synthesis | Example from Analogous Systems (Glycolic Acid + Butanol) |

| Kinetic Model | Describes reaction rate and mechanism. | Pseudo-homogeneous or Langmuir-Hinshelwood (L-H) models are applicable. |

| Activation Energy (Ea) | Determines temperature sensitivity of the rate. | Can be derived from rate constants at different temperatures. |

| Equilibrium Constant (KEq) | Indicates the maximum achievable conversion. | Determined experimentally; varies with temperature. |

| Reaction Enthalpy (ΔH°rxn) | Indicates if the reaction is exothermic or endothermic. | Generally slightly endothermic for esterification. |

Alternative Synthetic Routes and Precursor Chemistry

Beyond direct esterification, alternative synthetic pathways can be employed, primarily through transesterification. The choice of precursors is also a critical aspect, with potential routes starting from materials other than glycolic acid itself.

Transesterification Processes and Selectivity Studies

Transesterification is a robust alternative for synthesizing this compound. This process involves reacting a simple ester of glycolic acid, such as methyl glycolate (B3277807), with propylene glycol in the presence of a catalyst. This route can be advantageous if methyl glycolate is a more readily available or cost-effective starting material. Catalysts for transesterification can be acidic or basic, with both homogeneous (e.g., sodium alkoxide) and heterogeneous options available.

A significant challenge in the transesterification route, similar to direct esterification, is selectivity. Propylene glycol's two different hydroxyl groups (primary at C1 and secondary at C2) mean that two isomeric monoesters can be formed. Typically, primary alcohols are more reactive than secondary alcohols, which could favor the formation of the 1-hydroxyprop-2-yl hydroxyacetate isomer. Achieving high selectivity for the desired this compound would require careful selection of catalysts and optimization of reaction conditions. Steric hindrance around the secondary hydroxyl group might be exploited using bulky catalysts to favor reaction at the primary site, or vice-versa depending on the catalyst's nature. Furthermore, controlling the stoichiometry is crucial to minimize the formation of the di-ester by-product, propylene glycol dihydroxyacetate. Kinetic modeling of the transesterification of propylene carbonate with methanol (B129727) has shown that complex mechanistic steps are involved, which would also be true for this system.

Stereoselective Synthesis of this compound Isomers

Propylene glycol is a chiral molecule that exists as two enantiomers: (R)-propylene glycol and (S)-propylene glycol. When racemic propylene glycol is used in the synthesis, the resulting this compound will be a racemic mixture of (R)-2-hydroxypropyl hydroxyacetate and (S)-2-hydroxypropyl hydroxyacetate. For applications where a specific stereoisomer is required, stereoselective synthesis methods must be employed.

There are two main strategies for achieving stereoselectivity:

Using Enantiopure Precursors: The most straightforward approach is to start with an enantiomerically pure form of propylene glycol, either (R)- or (S)-. The esterification or transesterification reaction will then proceed to yield the corresponding enantiopure ester.

Kinetic Resolution: This method starts with racemic propylene glycol and uses a chiral catalyst or enzyme (lipase) that preferentially reacts with one enantiomer over the other. This results in the formation of an enantiomerically enriched ester and leaves behind the unreacted, enantiomerically enriched alcohol. This technique is widely used for the synthesis of optically pure β-hydroxy esters. For example, planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP) have been shown to be effective catalysts for the kinetic resolution of various secondary alcohols via acylation, achieving high selectivity. A similar strategy could be developed for the esterification of glycolic acid with racemic propylene glycol to isolate a specific isomer of this compound.

Purification and Isolation Techniques for High Purity this compound

The synthesis of this compound typically results in a crude product mixture containing unreacted starting materials, catalysts, byproducts, and oligomers. Achieving high purity is paramount for its application in specialized fields, necessitating sophisticated purification and isolation strategies. The selection of an appropriate technique is contingent upon the initial purity of the crude product, the nature of the impurities, and the desired final purity level. Common methodologies employed for the purification of polar, functionalized esters like this compound include vacuum distillation, column chromatography, and preparative high-performance liquid chromatography (HPLC).

Vacuum Distillation

Vacuum distillation is a primary and industrially scalable method for the purification of this compound, particularly for separating it from non-volatile impurities and starting materials with significantly different boiling points. Due to the presence of hydroxyl groups, the compound is susceptible to thermal degradation at atmospheric pressure. Operating under reduced pressure lowers the boiling point, mitigating the risk of decomposition.

The efficiency of vacuum distillation is dependent on the vapor pressure differences between this compound and the impurities. A preliminary analysis, often by gas chromatography (GC), is crucial to determine the feasibility of this technique and to optimize the distillation parameters.

Key Parameters for Vacuum Distillation:

Pressure: The distillation is typically conducted under a high vacuum to minimize the boiling temperature.

Temperature: The temperature of the heating mantle and the vapor path must be precisely controlled to prevent both thermal decomposition and premature condensation.

Fractionating Column: The use of a fractionating column, such as a Vigreux or packed column, can significantly enhance the separation efficiency between components with close boiling points.

A typical multi-stage distillation process might be employed for achieving high purity. The initial fraction would contain volatile impurities, the main fraction would be the purified this compound, and the residue would contain non-volatile byproducts and oligomers.

Table 1: Illustrative Parameters for Fractional Vacuum Distillation of this compound

| Parameter | Value | Purpose |

|---|---|---|

| Initial Pressure | 1 - 5 mmHg | To lower the boiling point and prevent thermal degradation. |

| Fore-run Temperature | 60 - 80 °C | To remove volatile impurities and residual solvents. |

| Main Fraction Temperature | 100 - 120 °C | To collect the purified this compound. |

| Column Type | Packed column with Raschig rings | To increase the number of theoretical plates for better separation. |

Column Chromatography

For achieving very high purity levels, particularly in laboratory and research settings, column chromatography is an indispensable technique. This method separates compounds based on their differential adsorption onto a stationary phase. Given the polar nature of this compound, normal-phase chromatography using silica (B1680970) gel is a common choice.

The selection of the mobile phase (eluent) is critical for effective separation. A solvent system is chosen to provide a good separation factor (α) between the target compound and its impurities. Gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to effectively separate a wide range of impurities.

Typical Column Chromatography Parameters:

Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for higher resolution).

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone). The ratio is optimized based on preliminary thin-layer chromatography (TLC) analysis.

Elution Mode: Gradient elution, starting with a lower polarity mixture and gradually increasing the proportion of the polar solvent.

Table 2: Example of a Gradient Elution Profile for the Purification of this compound by Column Chromatography

| Time (min) | % Heptane | % Ethyl Acetate | Eluting Components |

|---|---|---|---|

| 0 - 10 | 90 | 10 | Non-polar impurities |

| 10 - 30 | 90 → 60 | 10 → 40 | Less polar byproducts |

| 30 - 50 | 60 | 40 | This compound |

Preparative High-Performance Liquid Chromatography (HPLC)

For applications demanding the highest possible purity, such as in the synthesis of pharmaceutical intermediates or high-performance polymers, preparative HPLC is the method of choice. It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate larger quantities of the purified compound.

Both normal-phase and reverse-phase chromatography can be adapted for the purification of this compound. In reverse-phase HPLC, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).

Key Considerations for Preparative HPLC:

Column Selection: The choice of column (stationary phase, particle size, dimensions) is critical for achieving the desired resolution and loading capacity.

Mobile Phase Optimization: The mobile phase composition is meticulously optimized to maximize the separation between the target compound and closely related impurities.

Loading Study: A loading study is performed to determine the maximum amount of crude product that can be injected without compromising the separation efficiency.

Table 3: Representative Conditions for Preparative Reverse-Phase HPLC Purification of this compound

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 10 µm particle size, 50 x 250 mm | Provides high resolution and good loading capacity for polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape for hydroxyl-containing compounds. |

| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the compound of interest. |

| Gradient | 5% B to 40% B over 30 minutes | To effectively separate impurities with varying polarities. |

| Flow Rate | 50 mL/min | A typical flow rate for preparative scale separations. |

Following any of these purification techniques, the isolated fractions containing the high-purity this compound are typically combined, and the solvent is removed under reduced pressure. The final product is then characterized by analytical techniques such as NMR, GC-MS, and FT-IR to confirm its identity and purity.

Mechanistic Investigations of 2 Hydroxypropyl Hydroxyacetate

Reaction Mechanism Elucidation in Synthetic Pathways

The synthesis of 2-hydroxypropyl hydroxyacetate, an ester, is primarily achieved through the esterification of glycolic acid with propylene (B89431) glycol. The most common and well-studied mechanism for this type of reaction is the Fischer-Speier esterification, which is catalyzed by an acid. This equilibrium reaction requires specific conditions to drive it toward the formation of the desired ester product.

The acid-catalyzed esterification of glycolic acid and propylene glycol proceeds through a series of well-defined steps involving key intermediates. The generally accepted mechanism involves the formation of a tetrahedral intermediate.

The reaction pathway is as follows:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of glycolic acid by an acid catalyst (e.g., H₂SO₄). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack : The propylene glycol molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a key tetrahedral intermediate . In this intermediate, the former carbonyl carbon is bonded to four groups: the original hydroxyl group, the alkyl backbone of the glycolic acid, a protonated ether oxygen from the propylene glycol, and another hydroxyl group.

Proton Transfer : A proton is transferred from the oxonium ion (the newly added alcohol group) to one of the original hydroxyl groups. This tautomeric shift converts a poor leaving group (-OH) into a good leaving group (-OH₂⁺).

Elimination of Water : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. This step results in a protonated form of the final ester.

Deprotonation : The protonated ester is deprotonated, typically by a water molecule or the conjugate base of the acid catalyst, to yield the final product, this compound, and regenerate the acid catalyst.

An alternative mechanistic viewpoint, supported by density functional theory (DFT) calculations, suggests that after the initial protonation of the carboxylic acid, a highly active acylium ion is generated. This intermediate then reacts with alcohol molecules to form the product.

The reaction environment and the choice of catalyst are critical for maximizing the yield of this compound.

Catalysts : The esterification is typically catalyzed by strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH), or Lewis acids. In industrial settings, solid acid catalysts such as macroporous ion-exchange resins (e.g., Amberlyst-35) are often preferred because they are environmentally friendlier, less corrosive, and easily separated from the reaction mixture.

Reaction Equilibrium : The Fischer esterification is a reversible process. To favor the formation of the ester, the equilibrium must be shifted to the right, in accordance with Le Châtelier's principle. This is commonly achieved in two ways:

Use of Excess Reactant : The reaction is often carried out using a large excess of one of the reactants, typically the less expensive one, which in this case would likely be propylene glycol.

Removal of Water : Water, a product of the reaction, can be removed from the reaction mixture as it forms. This can be done through methods like azeotropic distillation.

Temperature and Pressure : The reaction rate is influenced by temperature, with esterifications of similar compounds often conducted at temperatures between 50°C and 80°C. Certain patented processes for related glycolic acid esters may also operate under elevated pressure to control the state of volatile reactants like formaldehyde (B43269).

Degradation Pathways and Environmental Fate of this compound

The environmental persistence and fate of this compound are determined by its susceptibility to various degradation processes. As an ester composed of a glycol and an alpha-hydroxy acid, its degradation is expected to proceed via hydrolysis, oxidation, and biodegradation.

Hydrolysis is the primary abiotic degradation pathway for esters in aqueous environments, involving the cleavage of the ester bond to yield the parent alcohol and carboxylic acid: propylene glycol and glycolic acid, respectively. This reaction is essentially the reverse of the Fischer esterification.

kh = kA[H⁺] + kN + kB[OH⁻]

Acid-Catalyzed Hydrolysis : Under acidic conditions (low pH), the mechanism mirrors the reverse of Fischer esterification. The carbonyl oxygen is protonated, followed by nucleophilic attack by water, leading to a tetrahedral intermediate and subsequent cleavage of the C-O bond.

Neutral Hydrolysis : At neutral pH, the reaction proceeds through the direct nucleophilic attack of a water molecule on the carbonyl carbon. This pathway is generally much slower than the catalyzed pathways.

Base-Catalyzed Hydrolysis (Saponification) : Under alkaline conditions (high pH), the hydroxide (B78521) ion (OH⁻) acts as a potent nucleophile, directly attacking the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which then collapses to release the alkoxide of propylene glycol and glycolic acid. The final step involves the deprotonation of the carboxylic acid by the strong base, making this pathway effectively irreversible.

| Condition | pH Range | Dominant Mechanism | Relative Rate | Illustrative Half-Life (t1/2) |

|---|---|---|---|---|

| Strongly Acidic | 1-3 | Acid-Catalyzed (AAC2) | Moderate to Fast | Days to Weeks |

| Neutral | ~7 | Neutral Hydrolysis | Very Slow | Years |

| Strongly Alkaline | 11-13 | Base-Catalyzed (BAC2) | Fastest | Minutes to Hours |

Oxidative processes can degrade this compound by targeting both the propylene glycol and glycolic acid moieties of the molecule. This can be initiated by chemical oxidants or by light (photo-oxidation).

The propylene glycol portion of the molecule can undergo thermal oxidative degradation, which is facilitated by the presence of oxygen and involves hydrogen abstraction. This process can lead to the formation of intermediates such as aldehydes, acetone, and various carboxylic acids, including formic acid and acetic acid. The use of advanced oxidation processes, such as the Fenton reaction (Fe²⁺/H₂O₂), generates highly reactive hydroxyl radicals (•OH) that can effectively oxidize the molecule.

The glycolic acid moiety is also susceptible to oxidation. Studies on the photo-degradation, enzymatic, and electrochemical oxidation of glycolic acid show a pathway that proceeds through glyoxylic acid to oxalic acid and formic acid, and ultimately mineralizes to CO₂. Photo-oxidation can be enhanced by semiconductor photocatalysts like titanium dioxide (TiO₂). Furthermore, direct UV irradiation of glycolic acid can induce photodissociation, with primary products being formaldehyde and water.

| Molecular Moiety | Oxidative Process | Key Intermediates | Final Products |

|---|---|---|---|

| Propylene Glycol | Thermal Oxidation / Fenton Reaction | Propionaldehyde (B47417), Acetone, Acetic Acid, Formic Acid | CO₂, H₂O |

| Glycolic Acid | Photo-oxidation / Chemical Oxidation | Glyoxylic Acid, Oxalic Acid, Formic Acid, Formaldehyde | CO₂, H₂O |

The complete mineralization of this compound in the environment is expected to be primarily driven by microbial action. The biodegradation pathway would likely commence with enzymatic hydrolysis, followed by the assimilation of the resulting components into microbial metabolic cycles.

Initial Enzymatic Hydrolysis : The first step in the biotransformation is the cleavage of the ester bond by extracellular or intracellular esterase enzymes, which are ubiquitous in microorganisms. This reaction releases propylene glycol and glycolic acid into the environment.

Biodegradation of Propylene Glycol : Propylene glycol is known to be readily biodegradable by a wide variety of microorganisms under both aerobic and anaerobic conditions, with reported half-lives in water and soil ranging from 1 to 5 days. Aerobic degradation pathways can proceed through intermediates like hydroxypropanone or propionaldehyde before entering central metabolism. Anaerobic degradation by microbes such as Desulfovibrio has also been documented.

Biodegradation of Glycolic Acid : Glycolic acid is a natural metabolite in many bacteria, yeasts, and plants. Microorganisms like Escherichia coli can metabolize glycolate (B3277807) by converting it to glycerate, which is then phosphorylated and enters the tricarboxylic acid (TCA) cycle for complete oxidation to CO₂ and water.

| Degradation Step | Key Enzyme Class | Substrate | Products | Relevant Microorganisms |

|---|---|---|---|---|

| Ester Hydrolysis | Esterases / Hydrolases | This compound | Propylene Glycol, Glycolic Acid | Various Bacteria, Fungi, Yeasts |

| Glycol Degradation | Dehydrogenases, Dehydratases | Propylene Glycol | Pyruvate, Acetyl-CoA | Pseudomonas, Flavobacterium, Desulfovibrio |

| Acid Metabolism | Glyceric Acid Dehydrogenase, Kinases | Glycolic Acid | 3-Phosphoglycerate, Pyruvate | Escherichia coli, Acetobacter, Saccharomyces |

Biotransformation and Biodegradation Studies

Enzymatic Degradation Pathways and Enzyme Characterization

No studies detailing the enzymatic degradation pathways or the specific enzymes involved in the breakdown of this compound could be identified.

Microbial Metabolism and Identification of Degrading Organisms

There is no available literature identifying specific microorganisms (bacteria, fungi, etc.) that metabolize this compound.

Analysis of Degradation Products and Their Environmental Fate

Information regarding the degradation products of this compound and their subsequent behavior and persistence in the environment is not available.

Mechanistic Studies of Molecular Interactions Involving this compound

Host-Guest Chemistry with Macrocyclic Compounds (e.g., Cyclodextrins)

No research could be found on the formation of inclusion complexes or other host-guest interactions between this compound and macrocyclic compounds like cyclodextrins.

Complexation Kinetics and Thermodynamics

There are no available data on the kinetic rates or thermodynamic parameters (such as enthalpy and entropy changes) for the complexation of this compound with other molecules.

Supramolecular Assembly Mechanisms

The mechanisms by which this compound might self-assemble or form larger, ordered supramolecular structures have not been described in the scientific literature.

Advanced Analytical Characterization of 2 Hydroxypropyl Hydroxyacetate

Spectroscopic Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules in solution. emerypharma.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 2-Hydroxypropyl hydroxyacetate, one-dimensional (1D) ¹H and ¹³C NMR spectra offer primary structural confirmation. The ¹H NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The integration of these signals corresponds to the number of protons, their chemical shifts indicate the electronic environment, and the splitting patterns (multiplicities) reveal adjacent protons.

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are essential for assembling the molecular puzzle. emerypharma.comcreative-biostructure.com A ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds, confirming the connectivity of the propylene (B89431) and acetate (B1210297) fragments. creative-biostructure.com An HSQC experiment correlates proton signals with the signals of the carbon atoms they are directly attached to, allowing for unambiguous assignment of the carbon skeleton. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This interactive table provides the predicted NMR data. Click on the headers to sort the data.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) |

|---|---|---|---|

| CH₃ (propyl group) | ~1.2 | ~18 | Doublet |

| CH (propyl group) | ~4.0 | ~68 | Multiplet |

| CH₂ (ester linkage) | ~4.1-4.3 | ~66 | Multiplet |

| OH (propyl group) | Variable | - | Singlet (broad) |

| CH₂ (acetate group) | ~4.2 | ~61 | Singlet |

Vibrational Spectroscopy (Fourier Transform Infrared (FTIR) and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying functional groups present in a compound. nih.gov

FTIR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational energies of molecular bonds. The FTIR spectrum of this compound is expected to display several characteristic absorption bands. A strong, broad band in the region of 3400 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. researchgate.netmdpi.com A prominent, sharp peak around 1740 cm⁻¹ is characteristic of the C=O stretching vibration of the ester functional group. The region between 1000 and 1300 cm⁻¹ would show complex bands corresponding to C-O stretching vibrations, while C-H stretching vibrations would appear around 2900-3000 cm⁻¹. researchgate.net

Table 2: Expected Vibrational Frequencies for this compound This interactive table summarizes the key expected vibrational bands. Click on the headers to sort the data.

| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | 3600-3200 | Weak | Strong, Broad (FTIR) |

| C-H Stretch | 3000-2850 | 3000-2850 | Medium-Strong |

| C=O Stretch (Ester) | 1750-1735 | 1750-1735 | Strong |

| C-O Stretch | 1300-1000 | 1300-1000 | Medium-Strong |

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., GC-MS, LC-MS/MS, Q-TOF LC-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation analysis.

When coupled with Gas Chromatography (GC-MS), the compound is first vaporized and separated, then ionized, typically by electron ionization (EI). The resulting mass spectrum for this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight, along with a series of fragment ions. Characteristic fragmentation patterns would involve the cleavage of the ester bond and losses of small neutral molecules, providing evidence for the propylene glycol and hydroxyacetate substructures.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is invaluable for analyzing less volatile compounds and for ultra-sensitive quantification in complex mixtures. nih.govnih.gov In this technique, the compound is separated by HPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS. Tandem mass spectrometry (MS/MS) can be used to isolate the molecular ion, subject it to fragmentation, and analyze the resulting product ions, providing a high degree of specificity and sensitivity for quantification. nih.gov High-resolution mass spectrometry, such as Quadrupole Time-of-Flight (Q-TOF) LC-MS, can determine the exact mass of the molecule and its fragments, allowing for the calculation of its elemental formula.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (Electron Ionization) This interactive table shows potential m/z values for fragments. Click on the headers to sort the data.

| Fragment Ion Structure | Predicted m/z | Description |

|---|---|---|

| [C₅H₁₀O₄]⁺ | 134 | Molecular Ion (M⁺) |

| [C₄H₇O₂]⁺ | 87 | Loss of CH₂OH group |

| [C₃H₇O]⁺ | 59 | Propylene glycol fragment |

| [C₂H₃O₂]⁺ | 59 | Acetoxy-related fragment |

| [C₃H₅O]⁺ | 57 | Loss of hydroxyacetate group |

| [CH₂OHCO]⁺ | 45 | Glycolyl cation |

Chromatographic Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating this compound from reaction mixtures or formulations and for determining its purity.

Gas Chromatography (GC) for Volatile Components

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. cdc.govresearchgate.net It is particularly suited for assessing the presence of volatile impurities or unreacted starting materials, such as propylene glycol. cdc.govnih.gov

For the analysis of this compound, a polar capillary column, such as one with a wax (polyethylene glycol) or a mid-to-high polarity cyanopropylphenyl stationary phase, would be appropriate. fao.orgrestek.com A flame ionization detector (FID) provides excellent sensitivity for organic compounds, making it suitable for purity assessment. researchgate.net Due to the presence of a free hydroxyl group, which can cause peak tailing, derivatization of the analyte by converting the -OH group to a less polar silyl (B83357) ether (e.g., using BSTFA) may be employed to improve chromatographic performance and volatility. fao.org Coupling GC with a mass spectrometer (GC-MS) allows for the definitive identification of separated components. nyc.govnih.gov

Table 4: Typical Gas Chromatography (GC) Parameters for Analysis This interactive table outlines common GC conditions. Click on the headers to sort the data.

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | DB-WAX, Rxi-1301Sil MS | Separation based on polarity and boiling point |

| Injection Mode | Split/Splitless | Introduction of a small, precise sample volume |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry analyte through the column |

| Oven Program | Temperature gradient (e.g., 80°C to 250°C) | Elution of components with different boiling points |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity determination and quantitative analysis of non-volatile or thermally sensitive compounds. nih.gov It is the preferred method for assessing the purity of this compound and quantifying it in various samples.

A reversed-phase HPLC (RP-HPLC) method is typically employed, using a non-polar stationary phase, most commonly a C18 column. nih.govmedcraveonline.com The separation is achieved by eluting the sample with a polar mobile phase, such as a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). medcraveonline.com

Detection can be challenging as the molecule lacks a strong UV chromophore. Therefore, a Universal detector such as a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or a Refractive Index (RI) detector may be necessary. For the highest sensitivity and specificity, coupling the HPLC system to a mass spectrometer (LC-MS) is the optimal approach. nih.gov A well-developed HPLC method can separate the main compound from impurities, degradation products, and isomers, allowing for accurate purity assessment by calculating the area percentage of the main peak. nih.gov

Table 5: Typical High-Performance Liquid Chromatography (HPLC) Parameters for Analysis This interactive table outlines common HPLC conditions. Click on the headers to sort the data.

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Separation based on hydrophobicity |

| Mobile Phase | Water/Acetonitrile or Water/Methanol gradient | Elution of the analyte from the column |

| Flow Rate | 1.0 mL/min | Controls retention time and separation efficiency |

| Column Temperature | 25-30 °C | Ensures reproducible retention times |

Capillary Electrophoresis (CE) and Ionic Liquid Chromatography (ILC) for Complex Mixtures

The analysis of this compound within complex matrices necessitates high-resolution separation techniques. Capillary Electrophoresis (CE) and Ionic Liquid Chromatography (ILC) represent powerful tools for achieving such separations.

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in a capillary filled with an electrolyte. nih.gov Its high resolving power, short analysis times, and minimal sample consumption make it suitable for analyzing complex mixtures. nih.govnih.gov For a compound like this compound, which is neutral, derivatization with a charged tag or the use of micellar electrokinetic chromatography (MEKC) would be necessary to induce electrophoretic mobility. CE has proven effective for the analysis of glycoproteins and other complex biological molecules, demonstrating its potential for separating structurally similar compounds. nih.gov When coupled with mass spectrometry (CE-MS), it provides structural information, making it a powerful tool for the unambiguous identification of target analytes in a mixture. nih.gov

Ionic Liquid Chromatography (ILC) is a specialized area of high-performance liquid chromatography (HPLC) that utilizes ionic liquids (ILs) as part of the mobile phase or as a bonded stationary phase. nih.govnovapublishers.com ILs are salts that are liquid at or near room temperature and offer unique selectivity due to their multiple interaction capabilities, including ion-exchange, ion-pairing, and hydrophobic interactions. nih.govsielc.com The use of ILs as mobile phase additives can improve the separation of both polar and non-polar compounds. nih.gov For instance, in reversed-phase HPLC, ILs can modify the surface of the stationary phase in-situ, altering retention behavior and enhancing the resolution of target compounds from matrix interferences. nih.gov While specific applications for this compound are not documented, the successful use of ILC for separating complex mixtures of fatty acid methyl esters and other organic molecules suggests its applicability. mdpi.com The tunable nature of ILs, by changing the cation or anion, allows for the optimization of separation methods tailored to the specific properties of this compound and its potential impurities. novapublishers.com

| Parameter | Capillary Electrophoresis (CE) | Ionic Liquid Chromatography (ILC) |

|---|---|---|

| Principle of Separation | Charge-to-size ratio, differential partitioning in MEKC. | Partitioning between stationary and mobile phases, influenced by ionic and hydrophobic interactions. |

| Primary Advantages | High resolution, high efficiency, minimal sample/solvent use. nih.gov | Unique selectivity, tunable separation by choice of ionic liquid. novapublishers.com |

| Application to Target Compound | Requires derivatization or use of pseudo-stationary phases (MEKC) for the neutral molecule. | Potentially high selectivity for separating isomers and related esters from complex matrices. |

| Detection | UV, Laser-Induced Fluorescence (LIF) for high sensitivity, Mass Spectrometry (MS). springernature.com | UV, Refractive Index (RI), MS. |

Thermal Analysis Methods (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA))

Thermal analysis techniques are crucial for characterizing the physical properties and thermal stability of materials like this compound.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.govtudelft.nl This technique is invaluable for determining thermal transitions such as melting point (Tm), glass transition temperature (Tg), and enthalpy of transitions (ΔH). nih.govnih.gov For a pure crystalline substance, DSC would show a sharp endothermic peak at its melting point. The area under this peak corresponds to the enthalpy of fusion. For the related precursor, glycolic acid, the enthalpy of melting has been determined using DSC. researchgate.net Similarly, DSC analysis of 2-hydroxypropyl-β-cyclodextrin shows a broad endotherm associated with the loss of water, indicating the technique's sensitivity to the physical state of "hydroxypropyl" containing compounds. researchgate.net DSC can thus provide critical data on the purity and physical state (crystalline or amorphous) of a this compound sample.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information about the thermal stability and decomposition profile of the compound. mdpi.com A TGA thermogram plots mass percentage against temperature. A stable compound will show a flat baseline until the onset of decomposition, at which point a sharp drop in mass occurs. The resulting data can be used to determine the temperature at which degradation begins and to identify different stages of decomposition. For example, TGA studies on materials like hydroxypropyl methylcellulose (B11928114) have been used to characterize its thermal degradation profile. researchgate.net For this compound, TGA would establish its upper-temperature limit of stability and provide insights into its decomposition mechanism.

| Analytical Method | Parameter Measured | Illustrative Finding for this compound |

|---|---|---|

| Differential Scanning Calorimetry (DSC) | Melting Point (Tm) | A sharp endothermic peak indicating the transition from solid to liquid. |

| Enthalpy of Fusion (ΔHfus) | The energy required for melting, calculated from the peak area. | |

| Purity Assessment | Broadening of the melting peak or presence of multiple peaks may indicate impurities. | |

| Thermogravimetric Analysis (TGA) | Onset of Decomposition (Tonset) | The temperature at which significant mass loss begins. |

| Decomposition Profile | Single or multiple steps of mass loss, indicating the degradation pathway. |

Morphological and Microstructural Characterization (e.g., Scanning Electron Microscopy (SEM), X-ray Diffraction (XRD))

Should this compound be prepared in a solid form, its morphological and microstructural properties can be investigated using SEM and XRD. These techniques provide essential information about the surface features and internal crystalline structure of the material.

Scanning Electron Microscopy (SEM) is a powerful imaging technique that uses a focused beam of electrons to generate high-resolution images of a sample's surface. mdpi.com The signals derived from electron-sample interactions reveal information about the sample's surface topography and composition. nih.gov For a solid sample of this compound, SEM would be used to visualize the size, shape, and surface texture of its particles or crystals. This is critical for understanding physical properties such as flowability and dissolution rate in various applications.

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. researchgate.net When a crystalline solid is irradiated with X-rays, the atoms diffract the X-rays into a specific pattern of intensities. This diffraction pattern is unique to the crystalline structure of the material. researchgate.net XRD analysis of this compound would confirm whether the solid sample is crystalline or amorphous. For a crystalline sample, the XRD pattern provides a fingerprint that can be used for identification and can also yield detailed information about the crystal lattice parameters and phase purity. The precursor, glycolic acid, exists as colorless crystals, making XRD a key characterization tool for it and potentially for its solid ester derivatives. nih.gov

| Technique | Information Obtained | Significance |

|---|---|---|

| Scanning Electron Microscopy (SEM) | Particle/Crystal Morphology | Provides data on shape (e.g., needles, plates, irregular) and size distribution. |

| Surface Topography | Reveals surface features such as smoothness, porosity, or defects. | |

| X-ray Diffraction (XRD) | Crystallinity | Distinguishes between crystalline (sharp peaks) and amorphous (broad halo) material. |

| Crystal Structure/Phase ID | The unique diffraction pattern serves as a fingerprint for identifying the crystalline phase. |

Theoretical and Computational Chemistry Studies of 2 Hydroxypropyl Hydroxyacetate

Molecular Dynamics (MD) Simulations

Intermolecular Interactions and Solvation Properties

Without dedicated research on 2-Hydroxypropyl hydroxyacetate, any attempt to provide the requested in-depth analysis and data would be unfounded. Further experimental and computational studies are necessary to elucidate the specific chemical and physical properties of this compound.

Development of Coarse-Grained (CG) Models for Complex Systems

Coarse-grained (CG) modeling is a computational technique that simplifies molecular representations to study large, complex systems over extended time scales, which would be computationally prohibitive with all-atom simulations. nih.govdigitellinc.com In a CG model, groups of atoms are represented as single "beads" or "superatoms," reducing the number of degrees of freedom in the system. nih.gov This approach allows for the investigation of phenomena such as self-assembly, phase behavior, and interactions with other molecules in complex environments.

For a molecule like this compound, a CG model could be developed to study its behavior in bulk phases or in mixtures with other compounds, such as polymers or solvents. The development of such a model would typically involve the following steps:

Mapping: The first step is to define the mapping scheme, where groups of atoms in the this compound molecule are represented by CG beads. For instance, the hydroxypropyl group, the hydroxyacetyl group, and the ester linkage could each be represented by a single bead.

Force Field Parametrization: The interactions between these CG beads are described by a simplified force field. This force field is parametrized to reproduce certain properties of the all-atom system, such as structural distributions or thermodynamic properties. This can be achieved through methods like Boltzmann inversion, force matching, or by fitting to experimental data.

Validation: The resulting CG model is then validated by comparing its predictions for various properties with those from all-atom simulations or experimental data. This ensures that the model can accurately capture the essential physics of the system.

The application of CG models can provide valuable insights into the macroscopic properties of systems containing this compound, such as its viscosity, diffusion coefficients, and phase diagrams. Hybrid all-atom/coarse-grained (AA/CG) simulations can also be employed, where a specific region of interest is treated with all-atom detail while the surrounding environment is represented by a CG model. nih.gov

Table 1: Hypothetical Coarse-Grained Mapping Scheme for this compound

| CG Bead | Corresponding Atoms in this compound |

| HP | Hydroxypropyl group (CH3-CH(OH)-CH2-) |

| ES | Ester group (-O-C(=O)-) |

| HA | Hydroxyacetyl group (-CH2-OH) |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. aps.org DFT has become a popular tool in computational chemistry due to its favorable balance of accuracy and computational cost. chemrxiv.org Applications of DFT to this compound can provide detailed information about its geometry, electronic properties, and reactivity.

Key applications of DFT for studying this compound include:

Geometry Optimization: DFT can be used to determine the most stable three-dimensional structure of the molecule by finding the minimum energy conformation. This provides accurate bond lengths, bond angles, and dihedral angles.

Vibrational Analysis: Calculation of vibrational frequencies using DFT allows for the prediction of the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be compared with experimental data to confirm the molecular structure.

Electronic Properties: DFT calculations can provide insights into the electronic properties of this compound, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an important indicator of the molecule's chemical reactivity and kinetic stability.

Reaction Mechanisms: DFT can be used to study the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, the reaction pathways and activation energies can be determined. scirp.org

For instance, a DFT study could investigate the hydrolysis of the ester bond in this compound, providing a detailed understanding of the reaction mechanism at the molecular level.

Table 2: Hypothetical DFT-Calculated Properties of this compound (B3LYP/6-31G)*

| Property | Calculated Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 8.7 eV |

| Dipole Moment | 3.1 D |

Graph Theory and Topological Indices in Structural Analysis

Chemical graph theory is a branch of mathematical chemistry that uses graphs to represent molecules. In this representation, atoms are the vertices and chemical bonds are the edges of the graph. pisrt.org This approach allows for the calculation of various numerical descriptors, known as topological indices, which characterize the topology of the molecule. wikipedia.org These indices can be correlated with various physicochemical properties and biological activities of chemical compounds. irejournals.com

For this compound, the molecular graph can be constructed, and a variety of topological indices can be calculated. Some commonly used topological indices include:

Wiener Index (W): The sum of the distances between all pairs of vertices in the molecular graph. It is related to the branching of the molecule.

Randić Connectivity Index (χ): Based on the degrees of adjacent vertices, this index reflects the extent of branching in the molecule.

Zagreb Indices (M1 and M2): These indices are calculated from the degrees of the vertices and are sensitive to the branching and cyclicity of the molecule.

These topological indices can be used in Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies to predict properties such as boiling point, viscosity, and biological activity of this compound and related compounds. irejournals.com

Table 3: Hypothetical Topological Indices for this compound

| Topological Index | Calculated Value |

| Wiener Index (W) | 128 |

| Randić Connectivity Index (χ) | 4.32 |

| First Zagreb Index (M1) | 48 |

| Second Zagreb Index (M2) | 52 |

Cheminformatics and Machine Learning Approaches for Structure-Reactivity Relationships

Cheminformatics combines chemistry, computer science, and information science to store, retrieve, and analyze chemical data. Machine learning, a subset of artificial intelligence, involves the development of algorithms that can learn from and make predictions on data. nih.gov Together, these approaches are powerful tools for establishing structure-reactivity relationships. chemrxiv.org

For this compound, cheminformatics and machine learning can be used to develop predictive models for its reactivity in various chemical transformations. This process typically involves:

Data Collection: A dataset of molecules with known reactivity is compiled. This dataset would include this compound and other structurally similar compounds.

Descriptor Generation: A set of molecular descriptors is calculated for each molecule in the dataset. These can include topological indices, quantum chemical descriptors from DFT calculations, and other physicochemical properties.

Model Building: A machine learning algorithm, such as multiple linear regression, support vector machines, or random forests, is used to build a model that relates the molecular descriptors to the observed reactivity. nih.gov

Model Validation: The predictive power of the model is assessed using various statistical techniques, such as cross-validation and prediction on an external test set.

Such models can then be used to predict the reactivity of new, untested compounds, thereby accelerating the discovery and optimization of chemical processes involving this compound.

Table 4: Hypothetical Molecular Descriptors Used in a Machine Learning Model for Ester Hydrolysis Rate

| Descriptor | Value for this compound |

| Molecular Weight | 134.13 g/mol |

| LogP | -0.85 |

| Polar Surface Area | 66.7 Ų |

| Number of Rotatable Bonds | 5 |

| HOMO-LUMO Gap (from DFT) | 8.7 eV |

Academic Applications and Research Potential of 2 Hydroxypropyl Hydroxyacetate

Polymer Chemistry and Monomer Research (Analogous to Hydroxypropyl Acrylates/Methacrylates)

The presence of a reactive hydroxyl group and a modifiable ester linkage suggests that 2-hydroxypropyl hydroxyacetate could serve as a versatile building block in polymer synthesis. Its potential applications are analogous to those of 2-hydroxypropyl methacrylate (B99206) (HPMA) and 2-hydroxypropyl acrylate (B77674) (HPA), which are extensively used in the creation of functional polymers.

The incorporation of this compound into polymer chains could be achieved through several synthetic routes. One potential method is through polycondensation reactions, where the hydroxyl group of this compound reacts with dicarboxylic acids or their derivatives to form novel polyesters. The resulting polymers would feature pendant hydroxyacetate groups, which could offer unique properties such as enhanced hydrophilicity and potential sites for further functionalization or crosslinking.

Another approach involves the modification of the this compound molecule to introduce a polymerizable group, such as a vinyl or an epoxy functionality. This would transform it into a monomer that can participate in chain-growth polymerization, similar to HPMA and HPA. The synthesis of such a modified monomer would open the door to a wide range of polymeric materials with tailored properties.

The table below outlines potential polymerization strategies for incorporating this compound units into polymers, drawing parallels with established methods for analogous monomers.

| Polymerization Strategy | Description | Potential Properties of Resulting Polymer | Analogous Monomer Example |

| Polycondensation | Reaction of the hydroxyl group of this compound with diacids or diisocyanates. | Polyesters or polyurethanes with pendant hydroxyacetate groups, offering hydrophilicity and sites for post-polymerization modification. | N/A (Step-growth specific) |

| Ring-Opening Polymerization | Synthesis of a cyclic monomer from this compound for subsequent ring-opening polymerization. | Aliphatic polyesters with controlled molecular weight and architecture. | Lactide (derived from lactic acid) |

| Chain-Growth Polymerization (with modification) | Chemical modification of this compound to introduce a polymerizable group (e.g., vinyl), followed by free-radical or controlled radical polymerization. | Acrylic or vinyl polymers with functional pendant groups, similar to poly(HPMA). | 2-Hydroxypropyl Methacrylate (HPMA) |

Should a polymerizable derivative of this compound be synthesized, a thorough investigation of its polymerization kinetics and mechanism would be a critical area of research. By analogy with HPMA, it is anticipated that a vinyl-functionalized derivative would undergo free-radical polymerization. Key research questions would include determining the reactivity ratios in copolymerization with other standard monomers, understanding the rate of polymerization under various conditions (e.g., initiator concentration, temperature), and exploring the potential for controlled radical polymerization techniques like ATRP or RAFT to synthesize well-defined polymers.

The kinetics of polycondensation reactions involving this compound would also be a rich field of study. Researchers would aim to understand how the structure of the comonomer and the reaction conditions influence the molecular weight, polydispersity, and microstructure of the resulting polyesters or polyurethanes.

As a functional monomer, a polymerizable form of this compound could be copolymerized with a variety of other monomers to impart specific properties to the final material. The hydroxyl group would enhance hydrophilicity, improve adhesion to substrates, and provide a reactive site for crosslinking or grafting.

For instance, copolymerization with hydrophobic monomers like styrene (B11656) or methyl methacrylate could lead to amphiphilic copolymers with interesting self-assembly properties. In the context of coatings and adhesives, incorporating this compound could improve wetting and adhesion to polar surfaces. The table below presents potential comonomers and the expected properties of the resulting copolymers.

| Comonomer | Potential Polymerization Method | Expected Properties of the Copolymer | Potential Application Area |

| Styrene | Free-Radical Copolymerization | Amphiphilic character, potential for self-assembly into micelles or vesicles. | Drug delivery, nanotechnology. |

| Methyl Methacrylate | Free-Radical Copolymerization | Increased hydrophilicity and adhesion compared to pure PMMA. | Coatings, adhesives. |

| Acrylic Acid | Free-Radical Copolymerization | Enhanced water-solubility, pH-responsiveness. | Hydrogels, biomedical materials. |

| Ethylene Glycol | Polycondensation | Increased biodegradability and hydrophilicity in polyesters. | Biomaterials, packaging. |

Materials Science and Engineering Research

The unique chemical structure of polymers derived from this compound would likely lead to novel applications in materials science and engineering.

Polymers incorporating this compound units are expected to be hydrophilic due to the presence of both hydroxyl and ester functionalities. This makes them excellent candidates for the development of hydrogels. By introducing crosslinks into a network of these polymers, it would be possible to create soft, water-swollen materials with potential applications in tissue engineering, drug delivery, and as superabsorbents.

The hydroxyl groups on polymers containing this compound units would make them suitable for surface modification applications. These polymers could be grafted onto the surface of other materials to alter their surface properties, such as wettability, biocompatibility, or adhesion. For example, grafting these polymers onto a hydrophobic surface would render it more hydrophilic.

In the field of biomaterials, such surface modifications could be used to improve the biocompatibility of medical implants by reducing protein adsorption and cell adhesion. The hydroxyl groups could also serve as anchor points for the covalent attachment of bioactive molecules, such as peptides or growth factors, to create functionalized surfaces that can elicit specific biological responses.

Advanced Chemical Separations and Purification Processes (Analogous to Aqueous Two-Phase Systems)

Despite a thorough investigation of scientific databases and research articles, no specific studies or data were found concerning the application of this compound in advanced chemical separations or purification processes. There is no available literature detailing its use as a component in aqueous two-phase systems (ATPS) or any analogous separation techniques. Research in the field of ATPS often involves polymers like polyethylene (B3416737) glycol and polysaccharides such as dextran (B179266) or starches, but this compound is not mentioned in this context. Consequently, no data tables or detailed research findings on its performance in these applications can be provided.

Bio-based Chemical Production and Valorization Research

Similarly, a comprehensive review of the literature did not yield any research specifically focused on the bio-based production of this compound. While there is extensive research on the production of its precursors, such as bio-based propylene (B89431) glycol and glycolic acid, the subsequent synthesis and valorization of this compound from these renewable feedstocks are not documented in available scientific papers. The concept of valorization, which involves converting biomass or bio-based platform chemicals into higher-value products, is a significant area of green chemistry, but its specific application to create this compound has not been reported. Therefore, no detailed research findings or data tables related to its bio-based production pathways, yields, or potential applications as a valorized chemical can be presented.

Future Research Directions for 2 Hydroxypropyl Hydroxyacetate

Exploration of Sustainable and Green Synthesis Pathways

The conventional synthesis of esters often involves processes that are energy-intensive and utilize hazardous materials. Future research will likely prioritize the development of more environmentally friendly methods for producing 2-Hydroxypropyl hydroxyacetate, aligning with the principles of green chemistry.

A primary focus will be the use of renewable feedstocks. The precursors to this compound, propylene (B89431) glycol and glycolic acid, can potentially be derived from biomass. Propylene glycol can be produced through the hydrogenolysis of glycerol, a byproduct of biodiesel production. nih.govepa.govresearchgate.netresearchgate.net Similarly, glycolic acid can be synthesized via biotechnological routes from renewable resources. nih.gov Research into optimizing these bio-based pathways will be crucial for reducing the carbon footprint of this compound production.

Another significant area of investigation will be the application of biocatalysis. Enzymatic synthesis of esters, particularly using lipases, offers several advantages over traditional chemical catalysis, including milder reaction conditions, high selectivity, and reduced byproduct formation. acs.orgresearchgate.net The exploration of robust and reusable enzyme systems for the esterification of propylene glycol with glycolic acid could lead to highly efficient and sustainable manufacturing processes. Furthermore, advancements in catalyst technology, such as the development of novel bimetallic oxide clusters, could enable greener synthesis routes with higher atom economy and the use of benign oxidants like molecular oxygen. labmanager.combritishwaterfilter.com Research efforts will also likely include modified Steglich esterification reactions that utilize greener solvents to minimize environmental and health hazards. jove.comnih.gov

Table 1: Comparison of Potential Synthesis Pathways for this compound

| Synthesis Pathway | Precursors | Catalyst/Method | Key Research Goals | Potential Advantages |

|---|---|---|---|---|

| Conventional Chemical Synthesis | Petroleum-derived Propylene Glycol and Glycolic Acid | Mineral Acids | Improvement of yield and selectivity | Established technology |

| Biocatalytic Synthesis | Renewable Propylene Glycol and Glycolic Acid | Immobilized Lipases | Optimization of enzyme stability and reusability | High selectivity, mild conditions, reduced waste |

| Green Catalytic Synthesis | Renewable or Conventional Feedstocks | Heterogeneous Catalysts (e.g., bimetallic oxides) | Development of highly active and stable catalysts | High atom economy, use of benign oxidants |

Investigation of Novel Derivatization Strategies

The presence of both a primary and a secondary hydroxyl group, in addition to the ester functionality, makes this compound a versatile platform for chemical modification. Future research will likely explore various derivatization strategies to synthesize new molecules with tailored properties for a range of applications.

One promising avenue is the use of this compound as a monomer or building block for the synthesis of novel polyesters. By reacting with dicarboxylic acids or their derivatives, it can be incorporated into polymer chains, potentially imparting biodegradability and hydrophilicity. nih.govrsc.orguu.nl The specific structure of the hydroxy ester could influence the thermal and mechanical properties of the resulting polymers. researchgate.netresearchgate.net

Derivatization of the hydroxyl groups through reactions such as acylation, alkylation, or silylation can be explored to modify the compound's polarity, reactivity, and volatility. libretexts.orgresearchgate.netresearchgate.net For instance, esterification of the free hydroxyl groups could lead to the formation of di-esters with applications as plasticizers or specialty solvents. The introduction of specific functional groups could also enable its use in more advanced applications, such as in the formulation of functional coatings or as a component in drug delivery systems. nih.gov

Table 2: Potential Derivatization Reactions and Applications of this compound

| Derivatization Reaction | Reagent Type | Resulting Functional Group | Potential Application of Derivative |

|---|---|---|---|

| Polymerization | Dicarboxylic Acids/Anhydrides | Polyester | Biodegradable plastics, biomedical materials |

| Esterification | Acyl Chlorides/Anhydrides | Di-ester | Plasticizers, lubricants, solvents |

| Etherification | Alkyl Halides | Ether-ester | Surfactants, compatibilizers |

| Isocyanate Addition | Diisocyanates | Polyurethane | Coatings, foams, elastomers |

Interdisciplinary Research with Emerging Technologies

The unique properties of this compound and its derivatives could be leveraged in conjunction with emerging technologies. Interdisciplinary research will be key to unlocking novel applications.

In the field of materials science, the incorporation of this compound-based polymers into composites and nanocomposites could lead to materials with enhanced properties. For example, blending with natural polymers or inorganic fillers could improve mechanical strength, thermal stability, or barrier properties for packaging applications.

In biomedical engineering, the biodegradability of polyesters derived from this compound makes them interesting candidates for tissue engineering scaffolds, controlled drug release matrices, and biodegradable sutures. nih.govrsc.orguu.nlresearchgate.netresearchgate.net Future research could focus on tuning the degradation rate and biocompatibility of these materials.

Advanced Predictive Modeling for Material Design

To accelerate the discovery and optimization of new materials based on this compound, advanced predictive modeling and computational chemistry will play a crucial role. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling can be employed to predict the properties of novel derivatives and polymers. europa.euresearchgate.netresearchgate.net

These models can help in understanding how modifications to the molecular structure of this compound influence macroscopic properties like melting point, solubility, biodegradability, and toxicity. mdpi.commdpi.comresearchgate.netresearchgate.netnih.govmdpi.comnih.govacs.orgeuropa.eumanchester.ac.uknih.gov By simulating the behavior of different derivatives, researchers can prioritize the synthesis of the most promising candidates, thereby reducing the time and cost associated with experimental work. rsc.org

Table 3: Application of Predictive Modeling in this compound Research

| Modeling Technique | Predicted Property | Research Application |

|---|---|---|

| QSAR/QSPR | Biodegradability, Toxicity | Environmental impact assessment, design of safer chemicals |

| Molecular Dynamics (MD) Simulations | Polymer conformation, Mechanical properties | Design of high-performance polymers and materials |

| Density Functional Theory (DFT) | Reaction mechanisms, Spectroscopic properties | Optimization of synthesis pathways, material characterization |

Role in Circular Economy Concepts and Chemical Recycling

The integration of this compound into a circular economy framework is a critical area for future research. This involves designing materials that can be effectively recycled or upcycled at the end of their life.

Given its structure, this compound could serve as a monomer for chemically recyclable polyesters. scispace.comacs.org Research into depolymerization techniques, such as hydrolysis, alcoholysis, or glycolysis, could enable the recovery of the monomer from post-consumer waste, which can then be used to produce new polymers in a closed-loop system. rsc.org

Furthermore, the potential biodegradability of polymers derived from this compound could offer an alternative end-of-life option, particularly for applications where collection and recycling are challenging. Investigating the biodegradation pathways and the environmental impact of the degradation products will be essential. The upcycling of waste polyesters containing glycolic acid units into higher-value products is another exciting research direction that aligns with the principles of a circular economy. nih.govrsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.